Lipophilicity (LogP) Head-to-Head Comparison: Cyclopropylamino vs. Ethylamino Analog
The target compound exhibits a computed LogP of -0.18, compared with -0.29 for the direct ethylamino analog (2-(ethylamino)-2-methyl-3-(1H-pyrazol-1-yl)propanamide, CAS 1248421-16-0) . The ΔLogP of +0.11 represents a ~38% increase in the octanol–water partition coefficient, reflecting the greater hydrophobic character of the cyclopropyl ring relative to an ethyl group. In the broader context, removal of the N-alkyl group entirely (2-amino analog, CAS 1249366-88-8) yields a substantially more hydrophilic LogP of -0.91 , a 5-fold difference from the target compound.
| Evidence Dimension | Computed octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = -0.18 |
| Comparator Or Baseline | Ethylamino analog: LogP = -0.29; 2-Amino analog: LogP = -0.91 |
| Quantified Difference | ΔLogP = +0.11 vs. ethylamino (+38%); ΔLogP = +0.73 vs. 2-amino (5-fold) |
| Conditions | Computed LogP values from vendor technical datasheets (method not disclosed; values consistent across Fluorochem and Chemscene platforms) |
Why This Matters
Modest differences in LogP within the -1 to 0 range can significantly shift aqueous solubility, passive membrane permeability, and non-specific protein binding – directly impacting assay behavior and the validity of SAR interpretation across a chemical series.
